![molecular formula C8H4Cl2F3NO B1643409 2,3-Dichloro-6-(trifluoromethyl)benzamide CAS No. 186517-38-4](/img/structure/B1643409.png)
2,3-Dichloro-6-(trifluoromethyl)benzamide
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Biomedical Applications :
- Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to the compound of interest, have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding and their multivalent nature are particularly notable for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Phase Behavior in Ionic Liquids :
- Studies on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes have revealed significant insights into solvent abilities and environmental applications. This research is relevant for understanding the solubility and environmental impact of related compounds, suggesting potential applications in separation processes and extraction from aqueous solutions (Visak et al., 2014).
Environmental Safety and Risk Assessment :
- The review on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the importance of understanding the environmental behavior and toxicological effects of such compounds. This includes assessing their persistence, bioaccumulation, and potential toxicity, which are critical for evaluating the safety and environmental impact of related chemicals (Wang et al., 2019).
Herbicide Toxicity and Environmental Impact :
- A scientometric review on 2,4-D herbicide provides insights into global research trends, including toxicology and environmental effects. This is relevant for understanding the regulatory and safety considerations related to the use of similar chemicals in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Capacity and Chemical Interactions :
- The ABTS/PP decolorization assay review elaborates on the chemical interactions and reaction pathways of antioxidants, which can be useful for assessing the oxidative stability and potential antioxidant applications of related compounds (Ilyasov et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.
properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHADVHBMLGPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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